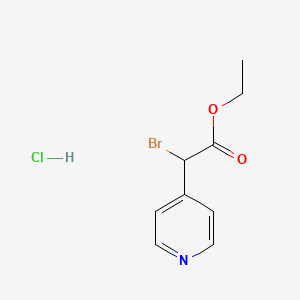
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromo group attached to the ethyl acetate moiety, which is further connected to a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bromo(pyridin-4-yl)acetate hydrochloride typically involves the bromination of ethyl (pyridin-4-yl)acetate. One common method includes the reaction of ethyl (pyridin-4-yl)acetate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the compound.
Industrial Production Methods
In an industrial setting, the production of ethyl bromo(pyridin-4-yl)acetate hydrochloride may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques to obtain the hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding ethyl (pyridin-4-yl)acetate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of ethyl (pyridin-4-yl)acetate derivatives with various substituents replacing the bromo group.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of ethyl (pyridin-4-yl)acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in pharmaceutical synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor ligands. It can be used to modify biological molecules for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. It serves as a precursor for the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl bromo(pyridin-4-yl)acetate hydrochloride depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromo group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, further influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride can be compared with other similar compounds such as:
Ethyl (pyridin-4-yl)acetate: Lacks the bromo group, making it less reactive in nucleophilic substitution reactions.
Methyl bromo(pyridin-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.
Pyridine derivatives: Compounds like pyridine N-oxides and pyridine carboxylates share the pyridine ring but differ in functional groups, leading to variations in their chemical and biological properties.
This compound stands out due to its unique combination of a bromo group and an ethyl ester, providing distinct reactivity and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C9H11BrClNO2 |
|---|---|
Molekulargewicht |
280.54 g/mol |
IUPAC-Name |
ethyl 2-bromo-2-pyridin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)8(10)7-3-5-11-6-4-7;/h3-6,8H,2H2,1H3;1H |
InChI-Schlüssel |
GYJDUPLPZGAPAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=NC=C1)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















